Cas no 755027-31-7 (4-Chloro-2-methoxy-5-methylbenzonitrile)
4-Chloro-2-methoxy-5-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-methoxy-5-methylbenzonitrile
- A9613
- AG-L-24292
- AK109470
- CTK5E1643
- KB-37765
- SureCN4849000
- DTXSID80677810
- SCHEMBL4849000
- 755027-31-7
- 1-OXO-INDAN-5-CARBOXYLICACID
- FT-0682423
- AKOS015850226
- DB-074986
-
- MDL: MFCD09999869
- Inchi: 1S/C9H8ClNO/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-4H,1-2H3
- InChI Key: HDIVCVJDAHCNJA-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C#N)C=C1C)OC
Computed Properties
- Exact Mass: 181.02954
- Monoisotopic Mass: 181.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 33Ų
Experimental Properties
- PSA: 33.02
4-Chloro-2-methoxy-5-methylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019093424-1g |
4-Chloro-2-methoxy-5-methylbenzonitrile |
755027-31-7 | 95% | 1g |
$383.16 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645061-5g |
4-Chloro-2-methoxy-5-methylbenzonitrile |
755027-31-7 | 98% | 5g |
¥24598.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645061-10g |
4-Chloro-2-methoxy-5-methylbenzonitrile |
755027-31-7 | 98% | 10g |
¥38986.00 | 2024-07-28 | |
| Crysdot LLC | CD12036240-1g |
4-Chloro-2-methoxy-5-methylbenzonitrile |
755027-31-7 | 95+% | 1g |
$455 | 2024-07-24 | |
| Ambeed | A600326-1g |
4-Chloro-2-methoxy-5-methylbenzonitrile |
755027-31-7 | 95+% | 1g |
$376.0 | 2025-04-17 |
4-Chloro-2-methoxy-5-methylbenzonitrile Suppliers
4-Chloro-2-methoxy-5-methylbenzonitrile Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 4-Chloro-2-methoxy-5-methylbenzonitrile
Research Brief on 4-Chloro-2-methoxy-5-methylbenzonitrile (CAS: 755027-31-7)
4-Chloro-2-methoxy-5-methylbenzonitrile (CAS: 755027-31-7) is a specialized chemical compound that has garnered significant attention in recent pharmaceutical and agrochemical research. This benzonitrile derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and herbicide formulations. Recent studies have highlighted its structural versatility and potential applications in drug discovery pipelines.
In medicinal chemistry applications, this compound has been identified as a crucial building block for the synthesis of novel tyrosine kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in creating potent c-Met inhibitors, showing promising activity against various cancer cell lines. The electron-withdrawing chloro and nitrile groups, combined with the methoxy substituent, provide optimal electronic properties for interactions with kinase ATP-binding sites.
From a synthetic chemistry perspective, researchers have developed improved methodologies for producing 4-Chloro-2-methoxy-5-methylbenzonitrile with higher yields and purity. A recent patent (WO2023056421) describes an optimized palladium-catalyzed cyanation process that achieves >95% yield while reducing heavy metal contamination. This advancement is particularly significant for scaling up production while meeting stringent pharmaceutical quality standards.
Analytical characterization studies using advanced techniques such as LC-MS/MS and NMR spectroscopy have provided detailed structural insights into this compound. Researchers at several institutions have established comprehensive spectral databases that facilitate its identification in complex reaction mixtures, significantly aiding quality control processes in industrial applications.
In agrochemical research, 4-Chloro-2-methoxy-5-methylbenzonitrile has shown potential as a precursor for novel herbicide formulations. Field trials conducted in 2022-2023 demonstrated that derivatives of this compound exhibit selective herbicidal activity against broadleaf weeds while showing minimal toxicity to cereal crops. These findings were published in the Journal of Agricultural and Food Chemistry, suggesting potential commercialization pathways.
The compound's safety profile has been extensively evaluated through recent toxicological studies. Acute toxicity tests in rodent models indicate an LD50 > 2000 mg/kg (oral), classifying it as Category 5 under GHS guidelines. However, chronic exposure studies recommend proper handling procedures due to potential bioaccumulation concerns noted in aquatic organisms.
Market analysis indicates growing demand for 4-Chloro-2-methoxy-5-methylbenzonitrile, particularly in the Asia-Pacific region where pharmaceutical and agrochemical production is expanding. Current price trends show a 15-20% annual increase, reflecting both its growing applications and supply chain challenges in precursor availability.
Future research directions include exploring its use in PROTAC (proteolysis targeting chimera) development and as a scaffold for covalent inhibitor design. Several research groups have reported preliminary success in these areas, suggesting that 755027-31-7 may play an increasingly important role in next-generation therapeutic development.
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